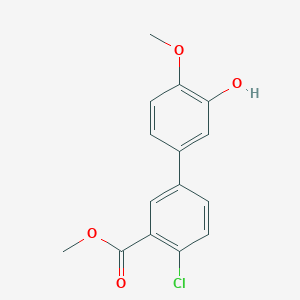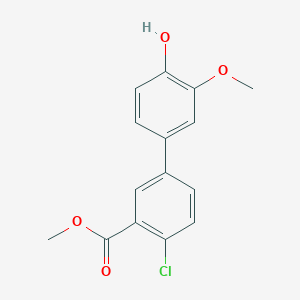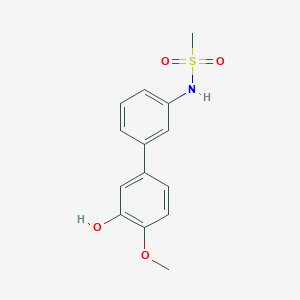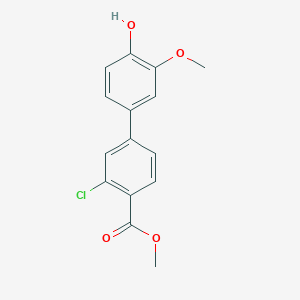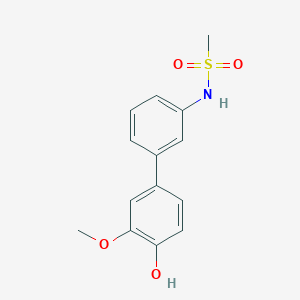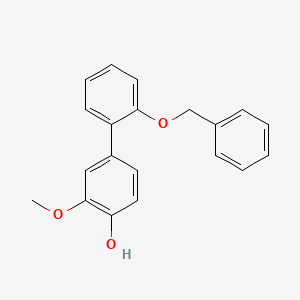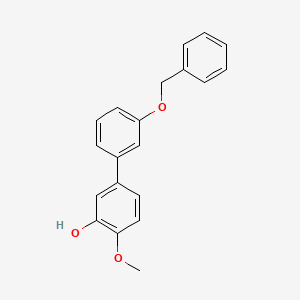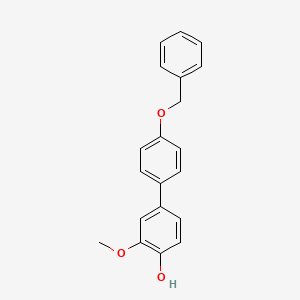
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFM) is a phenolic compound that has been studied extensively due to its potential applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-MTFM has been used in a variety of scientific research applications, including as a solvent, a reagent, an inhibitor, and a catalyst. Its unique properties make it an attractive choice for many research projects.
Mecanismo De Acción
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase, but its effects on other biochemical pathways and physiological processes are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high solubility in both water and alcohol, which makes it an ideal solvent for many reactions. In addition, its unique properties make it a useful reagent, inhibitor, and catalyst for a variety of research projects. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is its high cost, which can be a barrier for some laboratories.
Direcciones Futuras
The potential applications of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research are vast and the possibilities are only beginning to be explored. Some potential future directions for research include: further study of its mechanism of action, development of new synthesis methods for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%, exploration of its potential applications in drug discovery, and investigation of its effects on other biochemical pathways and physiological processes. In addition, further research into the safety and toxicity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is necessary in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by filtration and recrystallization. The yield of the reaction is approximately 95%.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It can be used as a solvent, a reagent, an inhibitor, and a catalyst in a variety of research projects. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other compounds.
Propiedades
IUPAC Name |
2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-12(19)14(7-9)21-2/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZEABHPKHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685787 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1262002-22-1 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
